rel-methyl (3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylate
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Overview
Description
rel-methyl (3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylate: is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-methyl (3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with 4-hydroxycoumarin, followed by cyclization to form the spirocyclic structure. The reaction is often catalyzed by solid nano-catalysts such as SiO2 nanoparticles, which enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The use of environmentally friendly catalysts and solvent-free conditions is preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
rel-methyl (3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can simplify the structure, making it more suitable for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
rel-methyl (3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as photochromic compounds and smart materials
Mechanism of Action
The mechanism by which rel-methyl (3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds share a similar spirocyclic structure and are known for their photochromic properties.
Benzopyran-4-ones: These compounds are structurally related and have been studied for their cytotoxic and anti-inflammatory activities.
Uniqueness
rel-methyl (3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylate is unique due to its specific stereochemistry and the presence of a cyclopropane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl (1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-15-12(14)10-8-13(10)6-7-16-11-5-3-2-4-9(11)13/h2-5,10H,6-8H2,1H3/t10-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWNSMYYWNWAJT-GWCFXTLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCOC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@]12CCOC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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